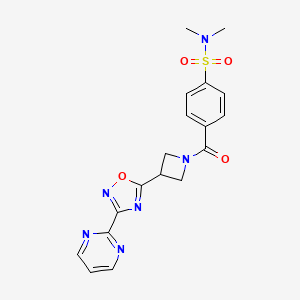![molecular formula C11H14N2O B2390611 2-{Bicyclo[2.2.1]heptan-2-yl}-3,4-dihydropyrimidin-4-one CAS No. 1565981-58-9](/img/structure/B2390611.png)
2-{Bicyclo[2.2.1]heptan-2-yl}-3,4-dihydropyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{Bicyclo[221]heptan-2-yl}-3,4-dihydropyrimidin-4-one is a chemical compound with the molecular formula C₁₁H₁₄N₂O It features a bicyclo[221]heptane ring system fused to a dihydropyrimidinone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Bicyclo[2.2.1]heptan-2-yl}-3,4-dihydropyrimidin-4-one typically involves the reaction of bicyclo[2.2.1]heptan-2-one with appropriate reagents to form the desired dihydropyrimidinone structure. One common method involves the condensation of bicyclo[2.2.1]heptan-2-one with urea and an aldehyde under acidic conditions, followed by cyclization to form the dihydropyrimidinone ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to achieve high yields and purity.
化学反应分析
Types of Reactions
2-{Bicyclo[2.2.1]heptan-2-yl}-3,4-dihydropyrimidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
2-{Bicyclo[22
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: Its unique structure may allow it to interact with biological molecules in novel ways, making it a candidate for drug discovery and development.
Medicine: The compound’s potential biological activity could lead to its use in the treatment of various diseases, pending further research.
Industry: While not widely used industrially, the compound’s properties could make it useful in specialized applications, such as the development of new catalysts or materials.
作用机制
The mechanism of action of 2-{Bicyclo[2.2.1]heptan-2-yl}-3,4-dihydropyrimidin-4-one is not well-characterized, but it is likely to involve interactions with specific molecular targets and pathways. The bicyclo[2.2.1]heptane ring system may confer unique binding properties, allowing the compound to interact with enzymes, receptors, or other proteins in a specific manner. Further research is needed to elucidate the exact mechanisms and molecular targets involved.
相似化合物的比较
Similar Compounds
Camphor: A bicyclo[2.2.1]heptane derivative with a ketone functional group.
Sordarins: Natural products containing a bicyclo[2.2.1]heptane core.
α-Santalol and β-Santalol: Bioactive compounds with a bicyclo[2.2.1]heptane structure.
Uniqueness
2-{Bicyclo[2.2.1]heptan-2-yl}-3,4-dihydropyrimidin-4-one is unique due to the presence of both the bicyclo[2.2.1]heptane ring system and the dihydropyrimidinone moiety. This combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for further study and application.
属性
IUPAC Name |
2-(2-bicyclo[2.2.1]heptanyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-10-3-4-12-11(13-10)9-6-7-1-2-8(9)5-7/h3-4,7-9H,1-2,5-6H2,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUJGTMGCHAHBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2C3=NC=CC(=O)N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(4-Fluorobenzyl)-8-((3-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2390528.png)
![2-Chloro-N-[1-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-quinolin-3-yl]acetamide](/img/structure/B2390530.png)
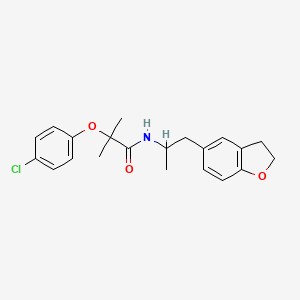
![6-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2390534.png)
![1-{1-[1-(methylsulfonyl)-1H-pyrazol-3-yl]ethyl}-1H-1,2,4-triazole](/img/structure/B2390536.png)
![4-(2-ethoxybenzyl)-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2390537.png)
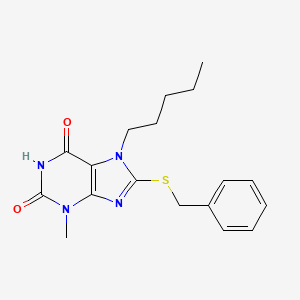
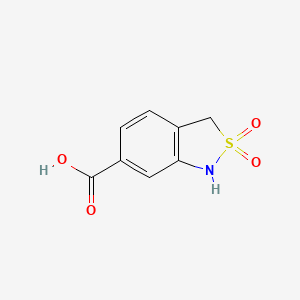
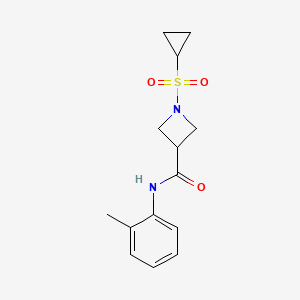
![N-(4-chlorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2390546.png)
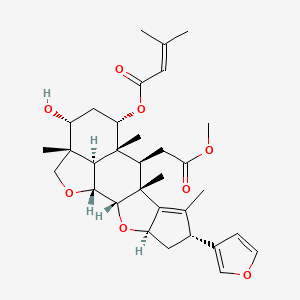
![4-butoxy-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2390549.png)
![2-[(2-Chlorophenyl)sulfanyl]-1-morpholino-1-ethanone](/img/structure/B2390550.png)
